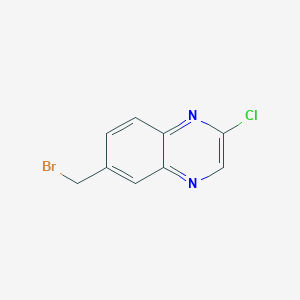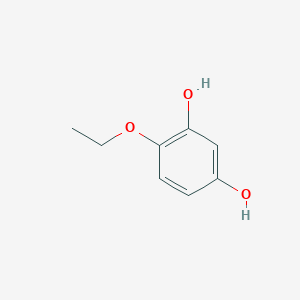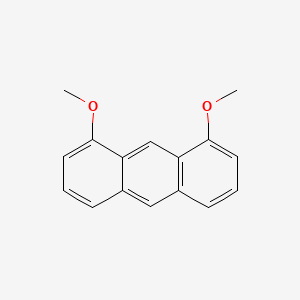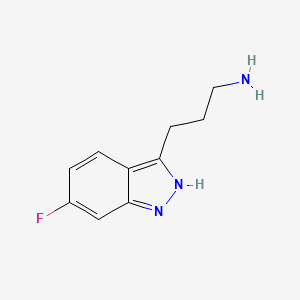
1-(Bromomethyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromomethyl group attached to the anthracene-9,10-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione. One common method includes the reaction of anthracene-9,10-dione with N-bromosuccinimide (NBS) in the presence of a solvent like chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The anthracene-9,10-dione moiety can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkylamines and thiols, often in the presence of a base like triethylamine.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted anthracene derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include different oxidation states of anthracene-9,10-dione, such as anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments, as well as in materials science for the development of new polymers and composites
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)anthracene-9,10-dione involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect cellular pathways and processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
9-(Bromomethyl)anthracene: Similar in structure but lacks the dione functionality.
Anthracene-9,10-dione: The parent compound without the bromomethyl group.
1,4-Dibromoanthracene-9,10-dione: Another brominated derivative with different substitution patterns
Uniqueness: 1-(Bromomethyl)anthracene-9,10-dione is unique due to the presence of both the bromomethyl group and the anthracene-9,10-dione moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
53488-76-9 |
|---|---|
Molekularformel |
C15H9BrO2 |
Molekulargewicht |
301.13 g/mol |
IUPAC-Name |
1-(bromomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H9BrO2/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7H,8H2 |
InChI-Schlüssel |
ZIAQIHPONXZRSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


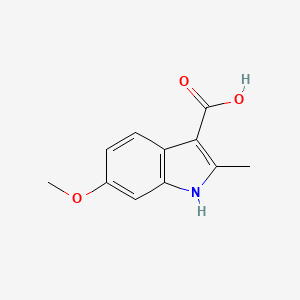
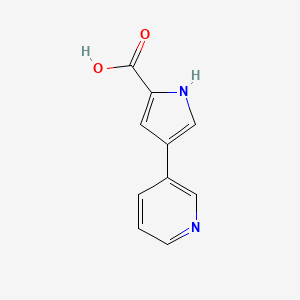
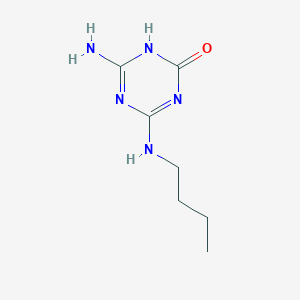
![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
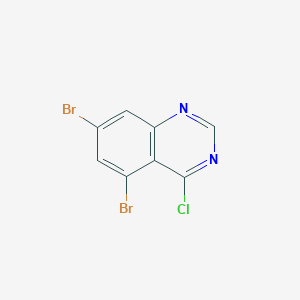
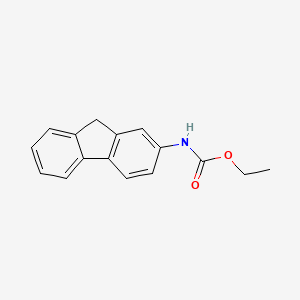
![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
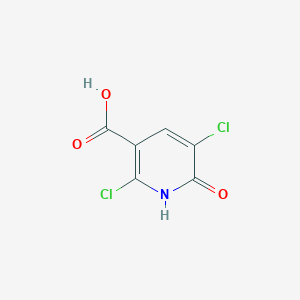
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
